5-bromo-N-ethoxyfuran-2-carboxamide

Catalog No.
S15520622
CAS No.
M.F
C7H8BrNO3
M. Wt
234.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-ethoxyfuran-2-carboxamide

Product Name

5-bromo-N-ethoxyfuran-2-carboxamide

IUPAC Name

5-bromo-N-ethoxyfuran-2-carboxamide

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

InChI

InChI=1S/C7H8BrNO3/c1-2-11-9-7(10)5-3-4-6(8)12-5/h3-4H,2H2,1H3,(H,9,10)

InChI Key

SGUMWCPISGDKSB-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC=C(O1)Br

5-bromo-N-ethoxyfuran-2-carboxamide is a synthetic compound characterized by a furan ring substituted with a bromine atom and an ethoxy group, along with a carboxamide functional group. The molecular formula for this compound is C10_{10}H10_{10}BrN1_{1}O3_{3}. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. The ethoxy group contributes to the compound's solubility and potential biological activity, while the carboxamide moiety is significant for hydrogen bonding interactions in biological systems.

Typical of compounds containing furan and amide functionalities:

  • Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the furan ring.
  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile, facilitating reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Compounds featuring furan and carboxamide functionalities have been studied for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Preliminary studies suggest that 5-bromo-N-ethoxyfuran-2-carboxamide may exhibit significant interactions with biological targets due to its structural features. For instance, molecular docking studies indicate potential binding affinities with cyclooxygenase enzymes, which are crucial in inflammatory processes .

The synthesis of 5-bromo-N-ethoxyfuran-2-carboxamide can be achieved through several methods:

  • Direct Bromination: Starting from N-ethoxyfuran-2-carboxamide, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent.
  • Acylation Reaction: The compound can also be synthesized via acylation of 5-bromofuran-2-carboxylic acid with ethylamine or an ethoxy group under acidic conditions.
  • Coupling Reactions: Utilizing coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base can facilitate the formation of the amide bond between the furan derivative and an ethylamine derivative.

5-bromo-N-ethoxyfuran-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Its structure suggests it could serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Material Science: Due to its unique properties, it may be explored as a precursor for novel materials or coatings.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide could provide insights into its utility in agricultural applications.

Interaction studies involving 5-bromo-N-ethoxyfuran-2-carboxamide have shown promising results. For example, binding affinity studies with cyclooxygenase enzymes indicate that the compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site . These interactions are critical for understanding the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 5-bromo-N-ethoxyfuran-2-carboxamide. Here are some notable examples:

Compound NameStructureKey Features
N-(4-Bromophenyl)furan-2-carboxamideStructureContains a bromophenyl group; studied for its antibacterial activity .
5-Bromofuran-2-carboxylic acidStructureLacks the ethoxy group; used as an intermediate in organic synthesis .
Ethyl furan-2-carboxylateStructureAn ester derivative; useful in various synthetic applications .

Uniqueness of 5-bromo-N-ethoxyfuran-2-carboxamide

The uniqueness of 5-bromo-N-ethoxyfuran-2-carboxamide lies in its combination of a bromine substituent and an ethoxy group on the furan ring, which enhances both its reactivity and potential biological activity compared to other similar compounds. This structural combination may lead to distinctive pharmacological properties that warrant further investigation.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.96876 g/mol

Monoisotopic Mass

232.96876 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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